Sulmazole

Catalog No.
S544216
CAS No.
73384-60-8
M.F
C14H13N3O2S
M. Wt
287.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulmazole

CAS Number

73384-60-8

Product Name

Sulmazole

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

InChI

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)

InChI Key

XMFCOYRWYYXZMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine, AR-L 115 BS, AR-L115, BW A746C, BWA746C, isomazole, LY 175326, LY-175326, LY175326, MG 28734, MG-28734, sulmazol, sulmazole, Vardax

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3

The exact mass of the compound Sulmazole is 287.0728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757867. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulmazole (AR-L 115 BS) is an imidazopyridine-derived cardiotonic agent utilized extensively in cardiovascular and signal transduction research. Unlike conventional positive inotropes that rely solely on beta-adrenergic stimulation, Sulmazole operates through a multimodal mechanism encompassing phosphodiesterase (PDE) inhibition, functional blockade of the inhibitory guanine nucleotide-binding protein (Gi), and direct calcium sensitization of myocardial contractile proteins [1]. In laboratory procurement, it is primarily sourced as a reference standard for differentiating cAMP-dependent and cAMP-independent pathways in isolated organ preparations, myofibrillar assays, and adenylate cyclase disinhibition models [2]. Its distinct pharmacological profile makes it a critical baseline material for evaluating novel heart failure therapeutics and vascular smooth muscle relaxants.

Procuring standard PDE3 inhibitors like amrinone or milrinone as substitutes for Sulmazole fundamentally alters the experimental mechanism of action. While amrinone and milrinone are pure PDE3 inhibitors that elevate intracellular cAMP to drive inotropy, they completely lack the myofibrillar calcium-sensitizing properties inherent to Sulmazole [1]. Consequently, using these bipyridines in isolated heart models will fail to capture the cAMP-independent contractile enhancement provided by Sulmazole. Furthermore, substituting with non-selective xanthines like aminophylline introduces off-target inhibition of calmodulin-stimulated PDE I and II, whereas Sulmazole maintains a cleaner profile without PDE I/II interference [2]. For assays requiring simultaneous Gi-protein blockade and calcium sensitization, generic PDE inhibitors are functionally inadequate.

Myofibrillar Calcium Sensitization Capability

A primary differentiator for Sulmazole in cardiovascular research is its ability to directly increase the calcium sensitivity of cardiac myofibrils. Comparative pharmacological profiling demonstrates that while Sulmazole acts as a potent Ca2+ sensitizer alongside its PDE inhibitory effects, standard bipyridine PDE3 inhibitors such as amrinone and milrinone possess absolutely no Ca2+-sensitizing action [1]. This dual functionality allows Sulmazole to enhance contractile force without exclusively relying on the arrhythmogenic elevation of intracellular cAMP.

Evidence DimensionMyofibrillar Ca2+ sensitizing action
Target Compound DataPositive (increases sensitivity of myofibrils to Ca2+)
Comparator Or BaselineAmrinone / Milrinone (Zero Ca2+-sensitizing action)
Quantified DifferencePresence vs. complete absence of calcium sensitization mechanism
ConditionsCardiac contraction assays / isolated myocardial tissue

Essential for researchers needing to decouple cAMP-dependent inotropy from direct contractile protein sensitization in heart failure models.

Phosphodiesterase (PDE) Isozyme Selectivity

Sulmazole exhibits a distinct phosphodiesterase inhibition profile that favors PDE5 over PDE3, differentiating it from classic PDE3-selective inotropes. In cell-free assays, Sulmazole demonstrates an IC50 of 21 µM for PDE5 compared to 150 µM for PDE3 . Furthermore, unlike broad-spectrum xanthine derivatives such as aminophylline, Sulmazole does not inhibit calmodulin-stimulated cyclic AMP hydrolysis by PDE I or PDE II [1]. This specific selectivity profile prevents unwanted off-target cyclic nucleotide pooling in non-target microdomains.

Evidence DimensionPDE5 vs. PDE3 Inhibition (IC50)
Target Compound DataPDE5 IC50 = 21 µM; PDE3 IC50 = 150 µM
Comparator Or BaselineAminophylline (Broad non-selective PDE I, II, and III inhibition)
Quantified Difference~7-fold higher selectivity for PDE5 over PDE3, with zero PDE I/II interference
ConditionsCell-free phosphodiesterase hydrolysis assays

Crucial for procuring a probe that isolates PDE5/PDE3 pathways without triggering calmodulin-dependent PDE I/II off-target effects.

Adenosine A1 Receptor Antagonism and Gi Blockade

Beyond PDE inhibition, Sulmazole acts as a competitive antagonist at the A1 adenosine receptor (IC50 = 78.1 µM) and functionally blocks the inhibitory guanine nucleotide-binding protein (Gi) . In pertussis toxin-treated membrane assays, Sulmazole attenuates the capacity of GTP to inhibit adenylate cyclase activity, a mechanism fundamentally absent in standard PDE inhibitors like amrinone . This unique Gi uncoupling allows Sulmazole to mediate increases in cAMP accumulation through receptor-level disinhibition rather than purely enzymatic blockade.

Evidence DimensionA1 Adenosine Receptor Antagonism (IC50)
Target Compound DataIC50 = 78.1 µM (with functional Gi blockade)
Comparator Or BaselineAmrinone / Milrinone (Lack A1 receptor/Gi blockade activity)
Quantified DifferenceDual-pathway cAMP elevation (Gi blockade + PDE inhibition) vs. single-pathway (PDE inhibition only)
ConditionsRat adipocyte membranes / Adenylate cyclase activity assays

Allows researchers to study GPCR-mediated adenylate cyclase disinhibition independent of direct beta-adrenergic agonism.

Calcium-Sensitized Cardiac Contractility Modeling

Due to its proven ability to increase myofibrillar Ca2+ sensitivity—an effect entirely absent in amrinone and milrinone—Sulmazole is the preferred reference standard for isolated heart and papillary muscle assays where researchers must induce positive inotropy without triggering the severe arrhythmogenic pathways associated with pure cAMP elevation [1].

Gi-Protein and Adenylate Cyclase Disinhibition Assays

Sulmazole's unique functional blockade of the inhibitory Gi protein makes it an essential biochemical tool for membrane assays evaluating adenylate cyclase activity. It is specifically procured for pertussis toxin-treated models to study the uncoupling of GTP-mediated inhibition, providing a distinct mechanism from standard PDE inhibitors .

Selective PDE5/PDE3 Pathway Differentiation

With its ~7-fold selectivity for PDE5 (IC50 = 21 µM) over PDE3 (IC50 = 150 µM) and its lack of interference with calmodulin-stimulated PDE I and II, Sulmazole is highly suitable for cell-free and tissue-based assays requiring targeted cyclic nucleotide modulation, particularly in comparing vascular smooth muscle relaxation versus cardiac stimulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

287.07284784 Da

Monoisotopic Mass

287.07284784 Da

Heavy Atom Count

20

LogP

1.18 (LogP)

Appearance

Solid powder

Melting Point

204.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HK56EH9K44

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

73384-60-8

Wikipedia

Sulmazole

Dates

Last modified: 08-15-2023
1: Hata K, Goto Y, Futaki S, Takasago T, Saeki A, Nishioka T, Suga H. Effects of milrinone and sulmazole on left ventricular mechanoenergetics in canine hearts. J Card Fail. 1996 Sep;2(3):203-13. PubMed PMID: 8891859.
2: McGarry SJ, Williams AJ. Activation of the sheep cardiac sarcoplasmic reticulum Ca(2+)-release channel by analogues of sulmazole. Br J Pharmacol. 1994 Apr;111(4):1212-20. PubMed PMID: 8032608; PubMed Central PMCID: PMC1910124.
3: Verrijk R, Vleeming W, van Rooij HH, Wemer J, Porsius AJ. Positive inotropic effects of milrinone, sulmazole and AR-L100 on isolated normal and infarcted hearts of the rat. Arch Int Pharmacodyn Ther. 1989 Jan-Feb;297:7-17. PubMed PMID: 2730243.
4: Ramkumar V, Stiles GL. The new positive inotrope sulmazole inhibits the function of guanine nucleotide regulatory proteins by affecting GTP turnover. Mol Pharmacol. 1988 Dec;34(6):761-8. PubMed PMID: 2849044.
5: Bonoron-Adèle S, Grellet J, Bricaud H, Tariosse L, Besse P. Sulmazole effects on mechanical performance of hypoxic and reoxygenated isolated mammalian myocardium. Arzneimittelforschung. 1986 Nov;36(11):1572-7. PubMed PMID: 3814219.
6: Achenbach C, Ziskoven R, Wiemer J, Hauswirth O. The response of the calcium dependent myocardial contractility to the new cardiotonic agent sulmazole. Arzneimittelforschung. 1984;34(11):1498-506. PubMed PMID: 6543125.
7: Schmied R, Wang GX, Korth M. Intracellular Na+ activity and positive inotropic effect of sulmazole in guinea pig ventricular myocardium. Comparison with a cardioactive steroid. Circ Res. 1991 Feb;68(2):597-604. PubMed PMID: 1991358.
8: Allan G, Cambridge D, Follenfant MJ, Stone D, Whiting MV. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. Br J Pharmacol. 1988 Feb;93(2):387-98. PubMed PMID: 3359112; PubMed Central PMCID: PMC1853816.
9: van Meel JC, Zimmermann R, Diederen W, Erdman E, Mrwa U. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole. Biochem Pharmacol. 1988 Jan 15;37(2):213-20. PubMed PMID: 2829914.
10: Walland A. Investigation into the inotropic mechanisms of sulmazole. Arzneimittelforschung. 1985;35(1A):369-76. PubMed PMID: 4039176.
11: Williams AJ, Holmberg SR. Sulmazole (AR-L 115BS) activates the sheep cardiac muscle sarcoplasmic reticulum calcium-release channel in the presence and absence of calcium. J Membr Biol. 1990 May;115(2):167-78. PubMed PMID: 1693969.
12: Post MJ, te Biesebeek JD, Wemer J, van Rooij HH, Porsius AJ. Comparison of the anti-anaphylactic effects of milrinone, sulmazole and theophylline in the rat. Int Arch Allergy Appl Immunol. 1989;89(1):6-10. PubMed PMID: 2731994.
13: Post MJ, te Biesebeek JD, van Rooij HH, Wemer J, Porsius AJ. Anti-allergic effects of milrinone and sulmazole in isolated rat lungs in comparison with theophylline. Int Arch Allergy Appl Immunol. 1989;89(1):1-5. PubMed PMID: 2471695.
14: Garrett ER, Roth W. Nonlinear pharmacokinetics of the new positive inotropic agent sulmazole in the dog. J Pharm Sci. 1983 Feb;72(2):105-16. PubMed PMID: 6834245.
15: Parsons WJ, Ramkumar V, Stiles GL. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi. Mol Pharmacol. 1988 Apr;33(4):441-8. PubMed PMID: 3128727.
16: Müller-Enoch D, Dannan GA, Rudolf B, Friedl HP. Induction of cytochrome P-450 isozymes in liver microsomes of rats treated with the cardiotonic agent sulmazole. Arzneimittelforschung. 1985;35(4):698-703. PubMed PMID: 4015736.
17: Achenbach C, Ziskoven R, Wiemer J, Hauswirth O. Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres. Arzneimittelforschung. 1984;34(12):1743-9. PubMed PMID: 6099128.
18: Borasio PG, Cervellati F, Fabbri E. Sulmazole effects on PGE2 and D-Ala2-Met-enkephalinamide modulation of cyclic AMP synthesis and neurotransmitter release in a sympathetic ganglion. Neurosci Lett. 1992 Sep 28;145(1):105-8. PubMed PMID: 1361043.
19: Coates WJ, Connolly B, Dhanak D, Flynn ST, Worby A. Cyclic nucleotide phosphodiesterase inhibition by imidazopyridines: analogues of sulmazole and isomazole as inhibitors of the cGMP specific phosphodiesterase. J Med Chem. 1993 May 14;36(10):1387-92. PubMed PMID: 8388468.
20: Roth W. Rapid, sensitive and fully automated high-performance liquid chromatographic assay with fluorescence detection for sulmazole and metabolites. J Chromatogr. 1983 Dec 9;278(2):347-57. PubMed PMID: 6668315.

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